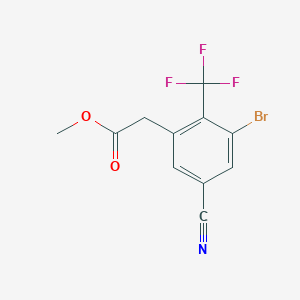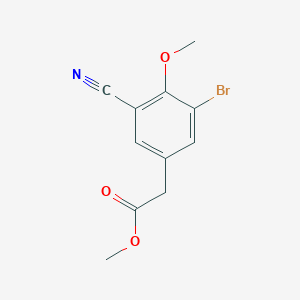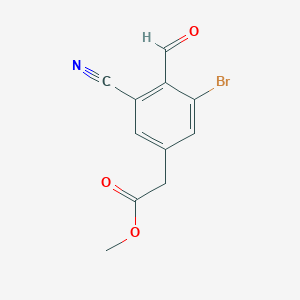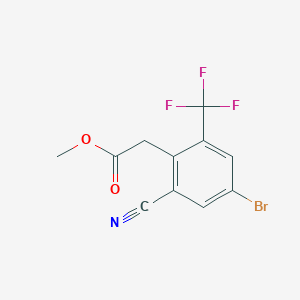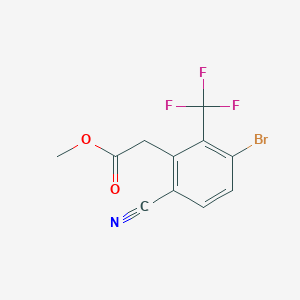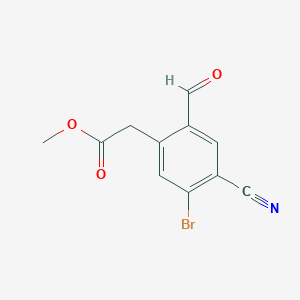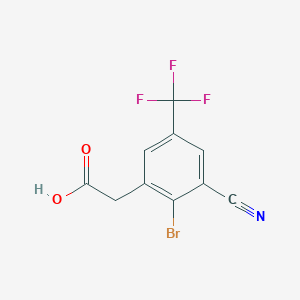
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C<sub>9</sub>H<sub>5</sub>BrF<sub>3</sub>O<sub>2</sub> . It combines a phenylacetic acid backbone with bromine, cyano, and trifluoromethyl substituents. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on its synthesis, it likely proceeds through reactions such as bromination, cyano group introduction, and trifluoromethylation. Researchers may explore various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid consists of a phenyl ring attached to an acetic acid moiety. Key features include:
- Bromine (Br) at position 2
- Cyano (CN) group at position 3
- Trifluoromethyl (CF<sub>3</sub>) group at position 5
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding phenylacetic acid and bromide ions.
- Substitution Reactions : The bromine atom can participate in substitution reactions, potentially leading to the formation of new derivatives.
- Acid-Base Reactions : The carboxylic acid group can act as an acid or base, influencing its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting point to assess its stability and crystallinity.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra to characterize its functional groups.
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially considering the presence of bromine and cyano groups.
- Handling Precautions : Researchers should handle the compound in a well-ventilated area, wear appropriate protective gear, and follow safety guidelines.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore structural modifications to enhance desired properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Remember that this analysis is based on existing knowledge, and further research is essential to fully understand the compound’s properties and applications. 🧪🔬
properties
IUPAC Name |
2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-9-5(3-8(16)17)1-7(10(12,13)14)2-6(9)4-15/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZBJRQVZIFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



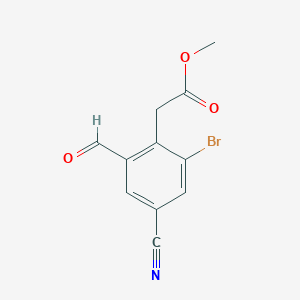
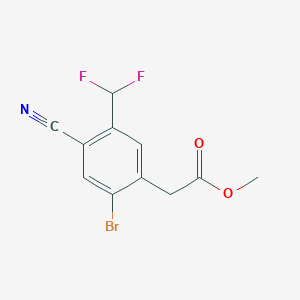
![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
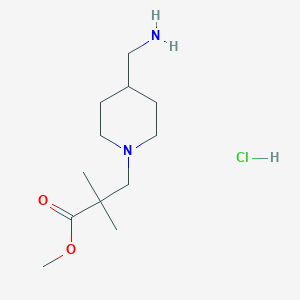
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)
